
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a colorless, volatile liquid with a pleasant odor. It is an organic compound with the molecular formula C12H14O. It is an isomer of the more commonly known (2,4-dimethylphenyl)acetic acid, which is found in a variety of plants and animals. It is a key intermediate in the synthesis of a variety of aromatic compounds and is used in the manufacture of pharmaceuticals, agrochemicals, and fragrances.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is a valuable intermediate in the synthesis of a variety of aromatic compounds. It has been used in the synthesis of a wide range of compounds, including phenylthioacetic acid, benzylthioacetic acid, and benzylthioribose. It has also been used in the synthesis of the antifungal agent miconazole and the anti-inflammatory agent niflumic acid. In addition, it has been used in the synthesis of the antiviral agent lamivudine and the anti-HIV agent efavirenz.
Wirkmechanismus
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is believed to act as a nucleophilic catalyst in the synthesis of aromatic compounds. It is believed to interact with the electrophilic centers of the reactants, resulting in the formation of a new aromatic compound. The mechanism of action of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, is not fully understood, but it is believed to involve a nucleophilic attack on the electrophilic centers of the reactants.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, have not been extensively studied. It is believed to have low toxicity, with no reported adverse effects in humans. However, it is important to note that its effects may vary depending on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, has several advantages for laboratory experiments. It is a colorless, volatile liquid with a pleasant odor, making it easy to handle and store. It is also relatively inexpensive, making it a cost-effective choice for laboratory experiments. However, it is important to note that the reactivity of the compound may vary depending on the reaction conditions.
Zukünftige Richtungen
The future of (2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is promising. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of new compounds and to develop more cost-effective synthesis methods. Additionally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a catalyst in the synthesis of other compounds. Finally, research is needed to explore the potential of (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%, as a starting material for the synthesis of other compounds.
Synthesemethoden
(2,4-Dimethyl-phenyl)-p-tolyl-methanone, 97%, is synthesized via a multi-step process. The first step is the formation of the starting material, p-tolylacetic acid, which is obtained by the reaction of p-toluenesulfonic acid with acetic anhydride. The second step involves the reaction of p-tolylacetic acid with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide, to form the corresponding sulfoxide. The third step involves the reaction of the sulfoxide with methyl iodide to form (2,4-dimethyl-phenyl)-p-tolyl-methanone, 97%.
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-11-4-7-14(8-5-11)16(17)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUBQSGRXIHQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




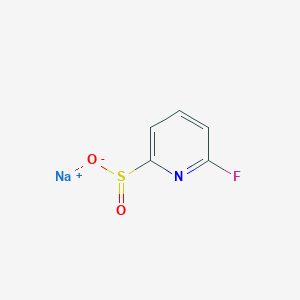

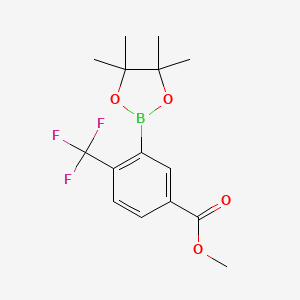

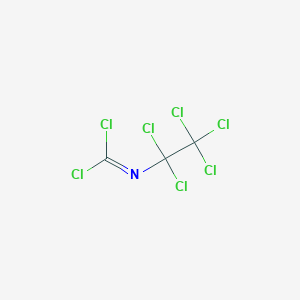
![3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid methyl ester, 95%](/img/structure/B6308699.png)
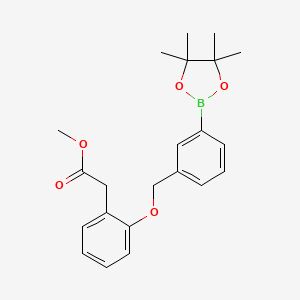

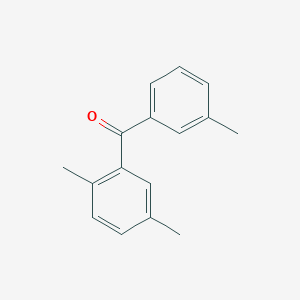
![6-Methoxy-pyrazolo[1,5-a]pyridine](/img/structure/B6308743.png)
